molecular formula C27H46O2 B075144 Epoxycholesterol CAS No. 1250-95-9

Epoxycholesterol

Cat. No.: B075144
CAS No.: 1250-95-9
M. Wt: 402.7 g/mol
InChI Key: PRYIJAGAEJZDBO-UHFFFAOYSA-N
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Description

5α,6α-epoxy Cholestanol is an oxysterol and a metabolite of cholesterol produced by oxidation. 5α,6α-epoxy Cholestanol accumulates in MCF-7 breast cancer cells in a reactive oxygen species-dependent manner following tamoxifen and PBPE application and induces triacylglycerol biosynthesis by binding to liver x receptor β (LXRβ). 5α,6α-epoxy Cholestanol levels are increased in rat aorta and mesenteric artery following orchidectomy, an effect that can be prevented by a DHA-supplemented diet. Levels are also increased in post-mortem frontal and occipital cortex of patients with Alzheimer’s disease.
5α ,6α -epoxycholestanol (5α ,6α -EC) is generated by cholesterol epoxidation and is a diastereoisomer of 5β ,6β -epoxycholestanol (5β ,6β -EC).
5,6alpha-epoxy-5alpha-cholestan-3beta-ol is a 3beta-hydroxy steroid, an oxysterol and an epoxy steroid. It derives from a hydride of a 5alpha-cholestane.

Mechanism of Action

Target of Action

The primary target of Cholesterol-5alpha,6alpha-epoxide, also known as Epoxycholesterol or Cholesterol alpha-oxide, is the Cholesterol-5,6-Epoxide Hydrolase (ChEH) . ChEH is an enzyme that is very selective for the cholesterol-5,6-epoxide diastereoisomers: cholesterol-5alpha,6alpha-epoxide and cholesterol-5beta,6beta-epoxide .

Mode of Action

Cholesterol-5alpha,6alpha-epoxide interacts with its target, ChEH, by undergoing a hydration reaction . This reaction is catalyzed by ChEH, which leads to the stereoselective conversion of cholesterol-5alpha,6alpha-epoxide into cholestane-3beta,5alpha,6beta-triol (CT) .

Biochemical Pathways

The hydration of cholesterol-5alpha,6alpha-epoxide by ChEH is a key step in a new metabolic branch on the cholesterol pathway . This pathway is centered on cholesterol-5alpha,6alpha-epoxide and leads to the production of bioactive compounds such as dendrogenins .

Result of Action

The hydration of cholesterol-5alpha,6alpha-epoxide into CT has several biological effects. These include protein prenylation, apoptosis, modulation of sphingolipid metabolism, and platelet aggregation . Additionally, the oxysterols produced from cholesterol-5alpha,6alpha-epoxide are non-genomic regulators of cholesterol homeostasis .

Action Environment

The action of Cholesterol-5alpha,6alpha-epoxide is influenced by various environmental factors. For instance, the presence of reactive oxygen species, lipoperoxidation, and cytochrome P450 enzymes can lead to the production of cholesterol-5alpha,6alpha-epoxide from cholesterol . .

Biochemical Analysis

Biochemical Properties

Cholesterol-5alpha,6alpha-epoxide interacts with several enzymes and proteins. It is very selective for the cholesterol-5,6-epoxide diastereoisomers: cholesterol-5alpha,6alpha-epoxide and cholesterol-5beta,6beta-epoxide and catalyzes their stereoselective hydration into cholestane-3beta,5alpha,6beta-triol . This interaction is facilitated by the cholesterol-5,6-epoxide hydrolase (ChEH), an enzyme that transforms epoxide containing lipids by the addition of water to give a trans-diol .

Cellular Effects

Cholesterol-5alpha,6alpha-epoxide has been linked to several pathologies including cancers and neurodegenerative diseases . It can influence cell function by modulating sphingolipid metabolism and platelet aggregation .

Molecular Mechanism

The molecular mechanism of Cholesterol-5alpha,6alpha-epoxide involves its conversion into cholestane-3beta,5alpha,6beta-triol by the action of ChEH . This conversion can lead to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and prone to hydration by the ChEH .

Metabolic Pathways

Cholesterol-5alpha,6alpha-epoxide is involved in the cholesterol pathway . It can be produced from cholesterol by several mechanisms including reactive oxygen species, lipoperoxidation, and cytochrome P450 enzymes .

Subcellular Localization

Cholesterol-5alpha,6alpha-epoxide is an intracellular membranous enzyme localized mainly on the endoplasmic reticulum of cells . Its activity or function can be influenced by its subcellular localization .

Properties

IUPAC Name

2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYIJAGAEJZDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4025-59-6
Record name NSC148940
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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